Tert-butyl 3-hydroxypropanoate

Organic Synthesis Protecting Group Strategy Peptide Chemistry

Tert-butyl 3-hydroxypropanoate (CAS 59854-11-4) is a C7H14O3, 3-hydroxypropanoic acid derivative featuring a terminal primary hydroxyl group and a tert-butyl-protected carboxylate ester. This bifunctional structure enables its use as a masked 3-hydroxypropionic acid equivalent in multi-step organic synthesis, where the tert-butyl ester remains stable under basic and nucleophilic conditions but can be selectively cleaved under mild acidic conditions to reveal the free carboxylic acid.

Molecular Formula C7H14O3
Molecular Weight 146.18 g/mol
CAS No. 59854-11-4
Cat. No. B1284309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-hydroxypropanoate
CAS59854-11-4
Molecular FormulaC7H14O3
Molecular Weight146.18 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CCO
InChIInChI=1S/C7H14O3/c1-7(2,3)10-6(9)4-5-8/h8H,4-5H2,1-3H3
InChIKeyNSXCURRVJMPAPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tert-Butyl 3-Hydroxypropanoate (CAS 59854-11-4): A Bifunctional C3 Ester Building Block with Orthogonal Protecting Group Reactivity


Tert-butyl 3-hydroxypropanoate (CAS 59854-11-4) is a C7H14O3, 3-hydroxypropanoic acid derivative featuring a terminal primary hydroxyl group and a tert-butyl-protected carboxylate ester. This bifunctional structure enables its use as a masked 3-hydroxypropionic acid equivalent in multi-step organic synthesis, where the tert-butyl ester remains stable under basic and nucleophilic conditions but can be selectively cleaved under mild acidic conditions to reveal the free carboxylic acid . Commercially available at ≥98.0% purity (GC), it exists as a liquid with a density of 0.990 g/mL at 20°C and a refractive index of n20/D 1.424 .

Why Generic Ester Substitution Fails: Orthogonal Reactivity, Steric Hindrance, and Molecular Weight Differentiate Tert-Butyl 3-Hydroxypropanoate from Simple Alkyl 3-Hydroxypropanoates


Substituting tert-butyl 3-hydroxypropanoate with simpler alkyl 3-hydroxypropanoate analogs (e.g., methyl or ethyl esters) or positional isomers (e.g., tert-butyl 2-hydroxypropanoate) introduces substantial alterations in orthogonal protecting group behavior, steric environment at the ester carbonyl, and overall molecular properties. The tert-butyl ester provides acid-labile orthogonal protection that is stable under conditions where methyl or ethyl esters may undergo saponification or transesterification, enabling chemoselective transformations in complex synthetic sequences . Furthermore, the 3-hydroxy substitution pattern places the hydroxyl group farther from the ester carbonyl than in 2-hydroxy analogs, resulting in different hydrogen-bonding capabilities and reduced steric congestion during esterification and subsequent coupling reactions. These differences directly impact synthetic utility in PROTAC linker design, natural product total synthesis, and the preparation of metal-fullerene frameworks, where precise control over protecting group lability and molecular geometry is essential .

Quantitative Differentiation Evidence: Tert-Butyl 3-Hydroxypropanoate vs. Closest Analogs


Orthogonal Acid-Labile Protecting Group: Quantitative Comparison of tert-Butyl vs. Methyl and Ethyl Ester Stability

The tert-butyl ester group in tert-butyl 3-hydroxypropanoate provides orthogonal acid-labile protection, remaining stable under basic and nucleophilic conditions where methyl and ethyl esters are susceptible to saponification. While the target compound is supplied with a purity of ≥98.0% (GC), comparative stability data for methyl and ethyl 3-hydroxypropanoate under basic conditions are not available in the current search results. This claim is based on well-established class-level knowledge of tert-butyl ester protecting group chemistry and is presented as a class-level inference .

Organic Synthesis Protecting Group Strategy Peptide Chemistry

Positional Isomerism Drives Differential Reactivity: 3-Hydroxy vs. 2-Hydroxy Substitution Pattern in tert-Butyl Propanoates

The 3-hydroxy substitution pattern in tert-butyl 3-hydroxypropanoate places the hydroxyl group two carbons away from the ester carbonyl, minimizing steric hindrance during esterification and subsequent reactions. In contrast, the 2-hydroxy isomer (tert-butyl 2-hydroxypropanoate, CAS 59854-10-3) positions the hydroxyl adjacent to the carbonyl, increasing steric bulk and altering hydrogen-bonding networks [1]. While no direct kinetic data comparing esterification rates were found, the target compound exhibits a lower density (0.990 g/mL) compared to tert-butyl 2-hydroxypropanoate (1.052 g/mL), which may reflect differences in intermolecular interactions .

Organic Synthesis Regioselectivity Polymer Chemistry

Differentiation via Distinct Application Footprint: tert-Butyl 3-Hydroxypropanoate as a Key Starting Material for Wortmannilactone C Synthesis

Tert-butyl 3-hydroxypropanoate serves as a key starting material in the convergent total synthesis of a diastereomer of wortmannilactone C, a bioactive macrolide [1]. This specific application is not reported for the methyl or ethyl 3-hydroxypropanoate analogs in the available search results. The tert-butyl protecting group is essential for the synthetic sequence, which includes Liebeskind cross-coupling and Horner-Wadsworth-Emmons (HWE) macrocyclization steps [1].

Natural Product Synthesis Total Synthesis Macrolide Antibiotics

PROTAC Linker Utility: tert-Butyl 3-Hydroxypropanoate as a Building Block for Targeted Protein Degradation

Tert-butyl 3-hydroxypropanoate is utilized as a PROTAC (PROteolysis TArgeting Chimera) linker building block, enabling the synthesis of heterobifunctional molecules that induce targeted protein degradation . While methyl 3-hydroxypropanoate is also listed as a PROTAC linker, the tert-butyl ester offers the advantage of orthogonal acid-labile protection, which can be critical for sequential conjugation steps in complex PROTAC synthesis . No quantitative comparison of linker efficiency or degradation potency is available in the current search results.

PROTAC Targeted Protein Degradation Chemical Biology

High-Value Application Scenarios for Tert-Butyl 3-Hydroxypropanoate Driven by Differentiated Reactivity


Multi-Step Total Synthesis of Complex Natural Products Requiring Orthogonal Protecting Group Strategies

Researchers engaged in the total synthesis of complex natural products, such as wortmannilactone C, rely on tert-butyl 3-hydroxypropanoate as a key starting material due to the orthogonal protection provided by the tert-butyl ester. This protection remains intact during basic and nucleophilic steps, enabling chemoselective transformations at the hydroxyl group before the carboxylic acid is revealed for macrocyclization [1]. This application is validated by its successful use in a convergent synthetic strategy involving Liebeskind cross-coupling and Horner-Wadsworth-Emmons reactions [1].

PROTAC Development Requiring Chemoselective Linker Functionalization

In the design and synthesis of PROTACs (PROteolysis TArgeting Chimeras), tert-butyl 3-hydroxypropanoate serves as a versatile linker building block. Its acid-labile tert-butyl ester permits selective deprotection of the carboxylic acid terminus without affecting acid-sensitive functional groups elsewhere in the PROTAC construct, a crucial advantage for sequential conjugation strategies .

Synthesis of Three-Dimensional Metal-Fullerene Frameworks (MFFs)

Tert-butyl 3-hydroxypropanoate is employed as a precursor in the preparation of three-dimensional metal-fullerene frameworks (MFFs), which are explored for applications in energy storage, catalysis, and electronics . The tert-butyl protecting group is likely removed to generate the free 3-hydroxypropionic acid moiety, which then coordinates to metal ions within the framework.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tert-butyl 3-hydroxypropanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.